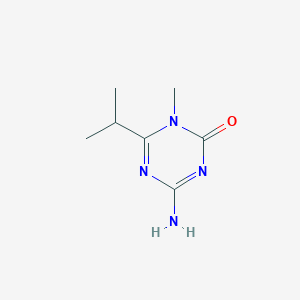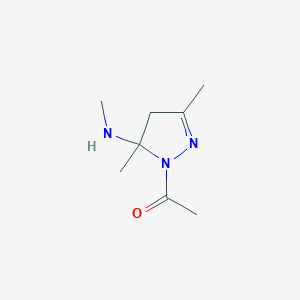
Thiazolo(3,2-b)(1,2,4)triazole, 6-(1H-imidazol-1-ylmethyl)-, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiazolo(3,2-b)(1,2,4)triazole, 6-(1H-imidazol-1-ylmethyl)-, monohydrochloride, also known as TMQ, is a synthetic compound that has been extensively studied for its potential applications in scientific research. TMQ is a heterocyclic compound that contains a triazole ring and a thiazole ring, and it has been found to exhibit a range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of Thiazolo(3,2-b)(1,2,4)triazole, 6-(1H-imidazol-1-ylmethyl)-, monohydrochloride is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. Thiazolo(3,2-b)(1,2,4)triazole, 6-(1H-imidazol-1-ylmethyl)-, monohydrochloride has been found to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. It has also been found to modulate the activity of various transcription factors, including NF-κB and AP-1, which play important roles in regulating gene expression.
Effets Biochimiques Et Physiologiques
Thiazolo(3,2-b)(1,2,4)triazole, 6-(1H-imidazol-1-ylmethyl)-, monohydrochloride has been found to exhibit a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and antitumor effects. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and leukotrienes, and to reduce the levels of reactive oxygen species in cells. Thiazolo(3,2-b)(1,2,4)triazole, 6-(1H-imidazol-1-ylmethyl)-, monohydrochloride has also been found to inhibit the growth of cancer cells in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Thiazolo(3,2-b)(1,2,4)triazole, 6-(1H-imidazol-1-ylmethyl)-, monohydrochloride for lab experiments is its broad range of biological activities, which make it a useful tool for studying various cellular processes. However, one limitation of Thiazolo(3,2-b)(1,2,4)triazole, 6-(1H-imidazol-1-ylmethyl)-, monohydrochloride is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
Orientations Futures
There are several potential future directions for research on Thiazolo(3,2-b)(1,2,4)triazole, 6-(1H-imidazol-1-ylmethyl)-, monohydrochloride. One area of interest is the development of more efficient synthesis methods for Thiazolo(3,2-b)(1,2,4)triazole, 6-(1H-imidazol-1-ylmethyl)-, monohydrochloride and related compounds. Another area of interest is the investigation of the molecular mechanisms underlying the biological activities of Thiazolo(3,2-b)(1,2,4)triazole, 6-(1H-imidazol-1-ylmethyl)-, monohydrochloride, which could lead to the development of more effective therapeutic agents. Additionally, further studies are needed to explore the potential applications of Thiazolo(3,2-b)(1,2,4)triazole, 6-(1H-imidazol-1-ylmethyl)-, monohydrochloride in other scientific research fields, such as neuroscience and immunology.
Méthodes De Synthèse
There are several methods for synthesizing Thiazolo(3,2-b)(1,2,4)triazole, 6-(1H-imidazol-1-ylmethyl)-, monohydrochloride, including the reaction of 2-mercaptothiazole with 3-amino-1,2,4-triazole in the presence of a suitable catalyst. Another method involves the reaction of 2-mercaptothiazole with 3-chloro-1,2,4-triazole, followed by reduction of the resulting intermediate with sodium borohydride.
Applications De Recherche Scientifique
Thiazolo(3,2-b)(1,2,4)triazole, 6-(1H-imidazol-1-ylmethyl)-, monohydrochloride has been studied for its potential applications in a variety of scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. It has been found to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and antitumor effects. Thiazolo(3,2-b)(1,2,4)triazole, 6-(1H-imidazol-1-ylmethyl)-, monohydrochloride has also been studied for its potential as a therapeutic agent for diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Propriétés
Numéro CAS |
170658-36-3 |
|---|---|
Nom du produit |
Thiazolo(3,2-b)(1,2,4)triazole, 6-(1H-imidazol-1-ylmethyl)-, monohydrochloride |
Formule moléculaire |
C8H8ClN5S |
Poids moléculaire |
241.7 g/mol |
Nom IUPAC |
6-(imidazol-1-ylmethyl)-[1,3]thiazolo[3,2-b][1,2,4]triazole;hydrochloride |
InChI |
InChI=1S/C8H7N5S.ClH/c1-2-12(6-9-1)3-7-4-14-8-10-5-11-13(7)8;/h1-2,4-6H,3H2;1H |
Clé InChI |
KPHMTFINXJCWPO-UHFFFAOYSA-N |
SMILES |
C1=CN(C=N1)CC2=CSC3=NC=NN23.Cl |
SMILES canonique |
C1=CN(C=N1)CC2=CSC3=NC=NN23.Cl |
Autres numéros CAS |
170658-36-3 |
Synonymes |
2-(imidazol-1-ylmethyl)-4-thia-1,6,8-triazabicyclo[3.3.0]octa-2,5,7-tr iene hydrochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[4-(4,5-Dichloro-1H-imidazol-1-YL)phenyl]ethan-1-one](/img/structure/B67263.png)








![(1R,6S,8R)-3-Azabicyclo[4.2.0]octan-8-amine](/img/structure/B67283.png)

![Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B67288.png)